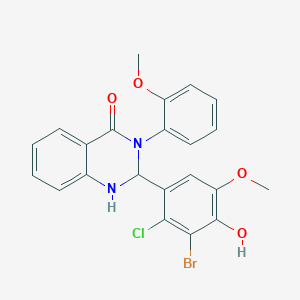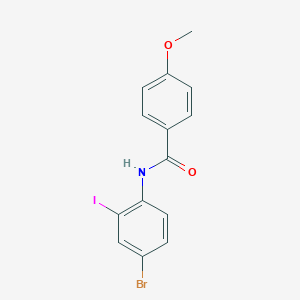![molecular formula C16H18BrN3O4S B283234 5-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B283234.png)
5-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties. It has shown cytotoxic activity against certain cancer cell lines, making it a candidate for further drug development.
Biological Research: The compound’s interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Chemical Research: Its unique structure makes it a valuable compound for studying various chemical reactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and indole moieties and have shown potential as VEGFR-2 tyrosine kinase inhibitors.
5-bromo-N-phenyl isatin derivatives: These compounds have demonstrated anticancer activity and are structurally similar due to the presence of the bromine atom and phenyl group.
Uniqueness
5-bromo-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide is unique due to the presence of the mesylpiperazino group and the furan ring, which are not commonly found in similar compounds. This unique structure may contribute to its distinct biological and chemical properties.
Propiedades
Fórmula molecular |
C16H18BrN3O4S |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
5-bromo-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H18BrN3O4S/c1-25(22,23)20-10-8-19(9-11-20)13-5-3-2-4-12(13)18-16(21)14-6-7-15(17)24-14/h2-7H,8-11H2,1H3,(H,18,21) |
Clave InChI |
LBOIZAZNPNCZBX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)Br |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283151.png)

![2-(4-BROMO-2-{[(3-MORPHOLINOPROPYL)AMINO]METHYL}PHENOXY)-N~1~-(2-METHOXYPHENYL)ACETAMIDE](/img/structure/B283154.png)
![{5-Bromo-2-ethoxy-4-[3-(4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetonitrile](/img/structure/B283155.png)
![2-(3,4-dimethylphenoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B283156.png)
![2-(4-ethylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283158.png)

![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B283164.png)
![(2-Ethoxy-6-iodo-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetonitrile](/img/structure/B283165.png)
![2-{[4-(Benzyloxy)-3-iodo-5-methoxybenzyl]amino}-1-butanol](/img/structure/B283169.png)
![2-[4-bromo-2-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide](/img/structure/B283170.png)
![2-[5-bromo-4-({[1-(hydroxymethyl)propyl]amino}methyl)-2-methoxyphenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283172.png)
![4-amino-N-[2-({4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B283173.png)
![2-{2-iodo-6-methoxy-4-[(propylamino)methyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B283175.png)
